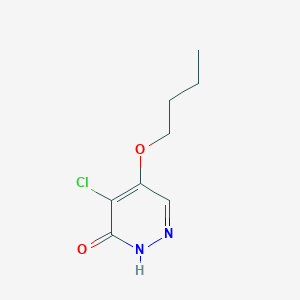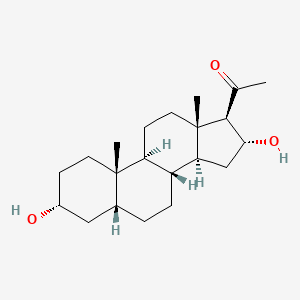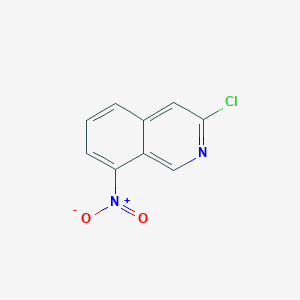
Doconexent-Natrium
Übersicht
Beschreibung
Doconexent sodium is a chemical compound known for its high content of docosahexaenoic acid (DHA), an omega-3 fatty acid. DHA is essential for brain health and has anti-inflammatory properties. Doconexent sodium is often used as a dietary supplement to support cognitive function and overall health.
Wissenschaftliche Forschungsanwendungen
Doconexent sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid oxidation.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential benefits in reducing inflammation and improving cognitive function.
Industry: Utilized in the production of dietary supplements and functional foods.
Wirkmechanismus
Target of Action
Doconexent Sodium, also known as Docosahexaenoic acid (DHA), is an omega-3 fatty acid . It is a primary structural component of the human brain, cerebral cortex, skin, and retina . Therefore, its primary targets are these tissues where it plays an important role in their development and function .
Mode of Action
Doconexent Sodium interacts with its targets by integrating into the cell membranes of the brain, cerebral cortex, skin, and retina . It is found at a high concentration across several brain subcellular fractions, including nerve terminals, microsomes, synaptic vesicles, and synaptosomal plasma membranes . The compound’s interaction with its targets results in anti-inflammatory effects .
Biochemical Pathways
Doconexent Sodium affects the arachidonic acid cascade, a biochemical pathway . It competes with arachidonic acid from endogenous phospholipids and shifts the inflammatory state to being more anti-inflammatory . This results in downstream effects such as the inhibition of endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells .
Pharmacokinetics
It is known that doconexent sodium can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae .
Result of Action
The result of Doconexent Sodium’s action is primarily the reduction of inflammation . By shifting the inflammatory state to being more anti-inflammatory, it helps to support central nervous system and cardiovascular health .
Action Environment
It is known that omega-3 fatty acids like doconexent sodium are often used in nutritional supplements , suggesting that diet and nutrition could potentially influence its action and efficacy.
Biochemische Analyse
Biochemical Properties
Doconexent sodium plays a significant role in biochemical reactions due to its high DHA content . DHA is an omega-3 fatty acid and a primary structural component of the human brain, cerebral cortex, skin, and retina . It interacts with various enzymes, proteins, and other biomolecules, contributing to their development and function .
Cellular Effects
Doconexent sodium influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its high DHA content has anti-inflammatory effects, which can affect various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of Doconexent sodium involves its high DHA content . DHA can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression . These interactions at the molecular level explain how Doconexent sodium exerts its effects .
Temporal Effects in Laboratory Settings
The effects of Doconexent sodium can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Doconexent sodium can vary with different dosages in animal models
Metabolic Pathways
Doconexent sodium is involved in the metabolic pathways of alpha-linolenic acid or microalgae, from which it can be biosynthesized or commercially manufactured . It interacts with various enzymes or cofactors in these pathways .
Subcellular Localization
The amino-phospholipid DHA, a component of Doconexent sodium, is found at a high concentration across several brain subcellular fractions, including nerve terminals, microsomes, synaptic vesicles, and synaptosomal plasma membranes . This suggests that Doconexent sodium may have specific subcellular localizations that affect its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Doconexent sodium can be synthesized through the biosynthesis of alpha-linolenic acid or commercially manufactured from microalgae. The process involves the conversion of alpha-linolenic acid into DHA through a series of enzymatic reactions.
Industrial Production Methods: Commercial production of doconexent sodium typically involves the extraction and purification of DHA from microalgae. The microalgae are cultivated in controlled environments, and the DHA is extracted using solvent extraction methods followed by purification to obtain doconexent sodium.
Analyse Chemischer Reaktionen
Types of Reactions: Doconexent sodium primarily undergoes oxidation and reduction reactions due to the presence of double bonds in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products include various hydroxylated derivatives of DHA.
Reduction: Reduction reactions can lead to the formation of saturated fatty acids.
Vergleich Mit ähnlichen Verbindungen
Doconexent sodium is similar to other omega-3 fatty acid supplements, such as eicosapentaenoic acid (EPA) and alpha-linolenic acid (ALA). it is unique in its high DHA content and specific anti-inflammatory effects. Other similar compounds include:
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties.
Alpha-Linolenic Acid (ALA): A precursor to DHA and EPA, found in plant oils.
Doconexent sodium stands out due to its targeted use in cognitive health and its potent anti-inflammatory effects.
Eigenschaften
IUPAC Name |
sodium;(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNDEWVSGZRIFE-FPYKSTABSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81926-93-4 | |
| Record name | Doconexent sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOCONEXENT SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295P7EPT4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(5-Pyrrolidin-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B1512980.png)

![4'-Methoxyspiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B1512988.png)

![ethyl 6-(4-(5-bromopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1512993.png)
![Methyl 4-bromo-6-carbamoylbenzo[b]thiophene-2-carboxylate](/img/structure/B1512994.png)
